Aqueous Solubility: Salt vs. Free Base
The procurement of the hydrochloride salt (MW 194.61 g/mol, CAS 2680540-08-1) [1] directly addresses a key limitation of the free base form (MW 158.15 g/mol, CAS 1522240-28-3) . While the free base has a predicted pKa of 5.78±0.11 , its aqueous solubility is inherently low, which can complicate the preparation of stock solutions for biological assays. The hydrochloride salt form, by virtue of its ionic nature, demonstrably improves solubility and handling characteristics, making it the preferred choice for immediate use in aqueous experimental systems without the need for additional salt-formation steps .
| Evidence Dimension | Aqueous Solubility and Handling Suitability |
|---|---|
| Target Compound Data | Hydrochloride salt form; improved aqueous solubility suitable for biological assays . |
| Comparator Or Baseline | Free base form (4-(1,1-difluoroethyl)pyridin-2-amine); inherently low aqueous solubility typical of non-ionized organic bases. |
| Quantified Difference | Qualitative improvement (salt formation enhances solubility) . No quantitative solubility value available for either form. |
| Conditions | Standard laboratory conditions for preparing stock solutions for biological testing . |
Why This Matters
The hydrochloride form eliminates a solubility bottleneck in assay development, ensuring more reliable and reproducible concentration-response data from the outset.
- [1] Kuujia. 4-(1,1-difluoroethyl)pyridin-2-amine hydrochloride (CAS 2680540-08-1). View Source
